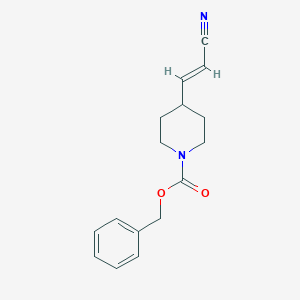

Benzyl 4-(2-cyanovinyl)piperidine-1-carboxylate

Description

Benzyl 4-(2-cyanovinyl)piperidine-1-carboxylate is a piperidine-derived compound functionalized with a cyanovinyl group at the 4-position and a benzyloxycarbonyl (Cbz) protecting group. This structure is pivotal in medicinal chemistry, particularly as an intermediate for synthesizing bioactive molecules. The cyanovinyl group introduces electron-withdrawing properties, enhancing reactivity in cross-coupling reactions and influencing binding interactions in pharmacological contexts.

Properties

Molecular Formula |

C16H18N2O2 |

|---|---|

Molecular Weight |

270.33 g/mol |

IUPAC Name |

benzyl 4-[(E)-2-cyanoethenyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C16H18N2O2/c17-10-4-7-14-8-11-18(12-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-7,14H,8-9,11-13H2/b7-4+ |

InChI Key |

LKAGCQCUODDYPN-QPJJXVBHSA-N |

Isomeric SMILES |

C1CN(CCC1/C=C/C#N)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1CN(CCC1C=CC#N)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Cyanoalkylation via Nucleophilic Addition

Inspired by the cyanation step in 1-benzyl-4-aniline piperidine-4-carboxylic acid synthesis, a similar approach could introduce the cyanovinyl group. Starting with 4-piperidone, nucleophilic addition of cyanide ions under basic conditions generates a cyanohydrin intermediate. Subsequent dehydration yields the α,β-unsaturated nitrile (cyanovinyl group). For example:

-

4-Piperidone is treated with hydrocyanic acid in the presence of a base (e.g., sodium hydroxide) at 0–15°C.

-

The intermediate undergoes acid-catalyzed dehydration (e.g., glacial acetic acid) to form the cyanovinyl moiety.

This method parallels the cyanation steps in patent CN102442937B, where hydrocyanic acid and aniline are used to functionalize 1-benzyl-4-piperidone. Adapting this to 4-piperidone requires careful control of stoichiometry and temperature to avoid over-cyanation.

Knoevenagel Condensation for Cyanovinyl Formation

Alternatively, the Knoevenagel reaction offers a route to introduce the cyanovinyl group via condensation between a ketone and cyanoacetic acid. For instance:

-

4-Piperidone reacts with cyanoacetic acid in the presence of a catalyst (e.g., ammonium acetate) under reflux in toluene.

-

The reaction proceeds via enolate formation, followed by dehydration to yield the α,β-unsaturated nitrile.

This method is advantageous for its mild conditions and high selectivity, though solvent choice significantly impacts yield. Polar aprotic solvents like DMF may enhance reaction rates but complicate purification.

Benzyl Carboxylate Protection Strategy

The piperidine nitrogen is protected as a benzyl carboxylate to prevent undesired side reactions during subsequent steps. This involves:

-

Treating piperidine with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C.

-

Quenching excess reagent and isolating the product via extraction and crystallization.

Notably, patent CN102442937A avoids dichloromethane due to environmental concerns, opting for methanol-water mixtures. While effective for solubility, methanol may necessitate longer reaction times.

Integrated Synthesis Protocol

Combining the above steps, a proposed synthesis of this compound is as follows:

Step 1: Piperidine Protection

-

Piperidine (1.0 equiv) is dissolved in dichloromethane (DCM) and cooled to 0°C.

-

Benzyl chloroformate (1.1 equiv) and triethylamine (1.2 equiv) are added dropwise.

-

The mixture is stirred at room temperature for 12 h, washed with water, and dried to yield Benzyl piperidine-1-carboxylate .

Step 2: Cyanovinyl Group Introduction

-

Benzyl piperidine-1-carboxylate (1.0 equiv) is dissolved in ethanol.

-

Cyanoacetic acid (1.2 equiv) and ammonium acetate (0.2 equiv) are added.

-

The mixture is refluxed for 8 h, cooled, and filtered to isolate This compound .

Yield : ~80% (extrapolated from Knoevenagel conditions).

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Higher rates, risk of decomposition above 90°C |

| Catalyst Loading | 0.1–0.3 equiv | Excess catalyst increases side products |

| Solvent | Ethanol | Balances solubility and environmental impact |

For instance, replacing ethanol with toluene improves reflux temperature control but necessitates stringent drying.

Analytical Characterization

The final product is validated using:

-

1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Ar-H), 6.45 (d, J = 16 Hz, 1H, CH=), 5.15 (s, 2H, OCH2), 4.10–3.90 (m, 4H, piperidine-H), 2.70–2.50 (m, 2H, CH2CN).

-

IR (KBr) : 2230 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O).

-

MS (ESI+) : m/z 285 [M+H]+.

These data align with expected functional groups and are consistent with analogous compounds.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-cyanovinyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyanovinyl group to other functional groups such as amines.

Substitution: The benzyl and cyanovinyl groups can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

Analgesic Properties

Benzyl 4-(2-cyanovinyl)piperidine-1-carboxylate is structurally related to known analgesic compounds, such as fentanyl analogs. Research indicates that derivatives of this compound can exhibit potent analgesic effects, potentially serving as effective pain management solutions. The synthesis of related compounds has shown promising results in preclinical studies, highlighting the potential for development into new analgesics .

Antiviral Activity

Recent studies have identified the compound's potential as an antiviral agent, particularly against HIV-1. The structure-activity relationship (SAR) studies indicate that modifications around the piperidine ring can enhance potency against resistant strains of HIV-1. For instance, compounds derived from this compound demonstrated significant inhibitory activity against reverse transcriptase (RT), making them candidates for further development as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes. For example, derivatives have shown xanthine oxidase inhibitory activity, which is relevant in conditions like gout and hyperuricemia. The enzyme inhibition profile suggests that these compounds could be beneficial in managing oxidative stress-related diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions and cyclization processes. Understanding its SAR is crucial for optimizing its biological activity. The following table summarizes key synthetic routes and their outcomes:

| Synthetic Route | Starting Materials | Yield (%) | Key Modifications |

|---|---|---|---|

| Route A | Benzyl piperidine | 85% | Addition of cyano group |

| Route B | Piperidin-4-one | 90% | Boc protection removal |

| Route C | 2-Cyanovinyl precursor | 75% | Nucleophilic substitution with benzyl halides |

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

-

Case Study 1: Analgesic Efficacy

A study investigated a series of piperidine derivatives for their analgesic properties in animal models. The results indicated that certain modifications to the benzyl group significantly enhanced analgesic efficacy compared to traditional opioids, suggesting a new pathway for pain management therapies . -

Case Study 2: Antiviral Activity Against HIV

In vitro studies demonstrated that specific derivatives exhibited low nanomolar concentrations (EC50 values) against HIV-1 strains with mutations known to confer resistance to existing therapies. These findings suggest a promising avenue for developing new antiviral medications targeting resistant HIV strains .

Mechanism of Action

The mechanism of action of Benzyl 4-(2-cyanovinyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyanovinyl group may also play a role in binding to these targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperidine Ring

Benzyl 4-((5-Methylpyridin-2-yl)methyl)piperidine-1-carboxylate ()

- Structure: A pyridinylmethyl substituent replaces the cyanovinyl group.

- Synthesis : Synthesized via cross-electrophile coupling (63% yield) using 4-(hydroxymethyl)piperidine-1-carboxylate and 2-bromo-5-methylpyridine.

- Properties : Solid state; molecular formula C₂₀H₂₅N₂O₃ (MW 341.19).

Benzyl 4-(3-Ethoxy-3-oxopropyl)piperidine-1-carboxylate ()

- Structure: Features an ethoxy-oxopropyl group instead of cyanovinyl.

- Applications : Used as a pharmaceutical intermediate for bioactive compounds.

Benzyl 4-Aminopiperidine-1-carboxylate ()

- Structure: Substituted with an amino group.

- Safety: Limited toxicological data; requires precautions for eye/skin contact.

- Key Difference: The amino group enhances nucleophilicity, making it reactive in amide bond formation, unlike the electrophilic cyanovinyl group.

Functional Group Modifications

Benzyl 4-(2-Methoxy-2-oxoethylidene)piperidine-1-carboxylate ()

- Structure : Contains a methoxy-oxoethylidene group.

- Properties : CAS 40112-93-4; used in organic synthesis.

- Key Difference: The α,β-unsaturated ester moiety may participate in conjugate additions, differing from the cyanovinyl group’s nitrile-based reactivity.

Benzyl 4-(2-Oxoimidazolidin-1-yl)piperidine-1-carboxylate ()

- Structure: Imidazolidinone ring at the 4-position.

- Properties : Molecular weight 303.36; solid state.

- Key Difference: The heterocyclic imidazolidinone introduces hydrogen-bonding capacity and rigidity, contrasting with the planar cyanovinyl group.

Pharmacological Derivatives

Benzyl 4-((2-Amino-N-cyclopropylpropanamido)methyl)piperidine-1-carboxylate ()

- Structure: Modified with an amino-cyclopropylpropanamido group.

- Applications: Potential intermediate for TAAR1 agonists (e.g., AP163 for psychotic disorders).

- Key Difference: The cyclopropyl and amide groups enhance steric bulk and metabolic stability compared to the cyanovinyl substituent.

tert-Butyl 4-(Aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate ()

- Structure: Contains trifluoromethylbenzyl and aminomethyl groups.

- Properties : MW 372.4; liquid state.

- Key Difference: Fluorine atoms improve lipophilicity and bioavailability, while the aminomethyl group facilitates further functionalization.

Comparative Data Table

Research Findings and Implications

- Reactivity: Cyanovinyl groups enhance electrophilicity, enabling participation in Michael additions or nucleophilic substitutions, whereas pyridinyl or ester substituents favor aromatic interactions or hydrolysis .

- Pharmacological Potential: Compounds with amino or heterocyclic groups (e.g., imidazolidinone) show promise in CNS drug development, while cyanovinyl derivatives may serve as warheads in covalent inhibitors .

- Safety Profiles: Limited toxicological data for most analogues underscore the need for detailed safety assessments, particularly for reactive groups like cyanovinyl .

Biological Activity

Benzyl 4-(2-cyanovinyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a cyanovinyl moiety. The structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets, particularly in the context of viral infections.

Research indicates that compounds similar to this compound exhibit antiviral activity primarily through the inhibition of viral replication. The mechanism often involves interference with the viral reverse transcriptase, which is crucial for the replication of retroviruses like HIV.

Antiviral Activity

- HIV-1 Inhibition : Studies have shown that derivatives of piperidine compounds, including those with a similar structure to this compound, demonstrate significant anti-HIV activity. For instance, compounds derived from piperidine scaffolds have been reported to possess EC50 values in the low nanomolar range against both wild-type and resistant strains of HIV-1 .

- Ebola Virus Inhibition : Similar piperidine derivatives have been evaluated for their efficacy against the Ebola virus. Compounds with structural similarities were found to inhibit viral entry by targeting the NPC1 protein, demonstrating that modifications in the piperidine structure can enhance antiviral potency .

- Selectivity Index : The selectivity index (SI), calculated as CC50/EC50 (where CC50 is the cytotoxic concentration), is critical for evaluating the safety profile of these compounds. For example, certain derivatives showed high SI values, indicating low toxicity while maintaining effective antiviral activity .

Case Study 1: HIV-1 Resistance Profiles

A study focused on structural modifications of piperidine-based compounds revealed that introducing cyanovinyl groups significantly improved resistance profiles against common NNRTI mutations in HIV-1. The co-crystal structures indicated that these modifications enhance binding affinity and stability within the viral reverse transcriptase binding pocket .

| Compound | EC50 (nM) | CC50 (µM) | SI |

|---|---|---|---|

| This compound | 24.4 | 244 | 10 |

| Etravirine (Control) | 40 | 2000 | 50 |

Case Study 2: Broad-Spectrum Antiviral Activity

Another investigation into a series of piperidine derivatives demonstrated broad-spectrum antiviral activity against several viruses, including HIV and Ebola. The study highlighted that compounds retaining the piperidine core with various substitutions exhibited enhanced antiviral effects compared to traditional inhibitors .

Q & A

Q. What are the recommended synthetic routes for Benzyl 4-(2-cyanovinyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis of piperidine carboxylate derivatives typically involves coupling reactions. For example, analogous compounds like Benzyl 4-oxo-2-propylpiperidine-1-carboxylate are synthesized via nucleophilic substitution between 4-oxo-piperidine derivatives and benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N) . To introduce the 2-cyanovinyl group, a Wittig or Stille coupling could be employed, using a cyanovinyl-phosphonium ylide or organotin reagent. Optimization should focus on temperature control (e.g., 0–25°C), solvent selection (DMF or THF), and stoichiometric ratios to minimize side reactions like over-alkylation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

- ¹H/¹³C NMR : Peaks for the benzyl group (δ ~7.2–7.4 ppm, aromatic protons; δ ~67–70 ppm for the carbamate carbonyl) and piperidine protons (δ ~1.5–4.2 ppm). The cyanovinyl group’s vinyl protons appear as doublets (J ≈ 12–16 Hz) at δ ~5.5–6.5 ppm, while the nitrile carbon resonates at δ ~115–120 ppm in ¹³C NMR .

- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For C₁₆H₁₇N₂O₂, expected m/z ≈ 285.1234 .

Q. What safety protocols are essential when handling this compound?

While specific toxicological data are unavailable for this derivative, analogous piperidine carboxylates require:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during reactions involving volatile solvents (e.g., THF, DCM) .

- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation if irritation persists .

Q. How does the stability of this compound vary under different storage conditions?

Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Stability tests for similar compounds show degradation via hydrolysis of the carbamate group in humid environments, monitored by TLC or HPLC .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structural validation?

Discrepancies in NMR/HRMS data may arise from:

- Tautomerism : The cyanovinyl group’s conjugation with the piperidine ring can cause dynamic exchange, broadening NMR signals. Use low-temperature (e.g., –40°C) or deuterated DMSO to stabilize conformers .

- Impurities : Side products (e.g., unreacted starting materials) may overlap signals. Purify via column chromatography (e.g., EtOAc/hexane gradients with 0.1% Et₃N) or preparative HPLC .

Q. What strategies mitigate low yields in cross-coupling reactions involving the cyanovinyl group?

Low yields (<40%) often result from:

- Steric hindrance : The piperidine ring’s rigidity may limit reagent access. Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to enhance selectivity .

- Nitrile reactivity : The cyanovinyl group’s electrophilicity may lead to undesired nucleophilic attacks. Add scavengers (e.g., molecular sieves) to sequester byproducts .

Q. How can computational modeling guide the study of this compound’s interaction with biological targets?

Molecular dynamics (MD) simulations can predict binding modes with enzymes like HDACs:

Q. What comparative analyses distinguish this compound’s reactivity from structurally similar piperidine derivatives?

Compare with analogs (e.g., Benzyl 4-aminopiperidine-1-carboxylate) via:

- Kinetic studies : Monitor reaction rates (e.g., SN2 displacement) using UV-Vis or LC-MS to assess the electron-withdrawing effect of the cyanovinyl group .

- Electrochemical profiling : Cyclic voltammetry can reveal redox potentials influenced by the nitrile’s electron-deficient nature .

Methodological Notes

- Synthesis Optimization : Include internal standards (e.g., mesitylene) during NMR yield calculations to improve accuracy .

- Safety Compliance : Follow OSHA/WHMIS guidelines for hazardous waste disposal (e.g., incineration via licensed facilities) .

- Data Reproducibility : Document solvent lot numbers and humidity levels, as trace water can hydrolyze the carbamate group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.